
N-(2-azidoacetyl)glycine DCHA salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-azidoacetyl)glycine DCHA salt: is a compound with the molecular formula C4H6N4O3·C12H23N and a molecular weight of 339.40 g/mol . azido diglycine dicyclohexylamine salt and appears as a white crystalline powder. This compound is primarily used in research and industrial applications, particularly in the field of amino acid synthesis and modification.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoacetyl)glycine DCHA salt typically involves the reaction of glycine with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azido group. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions: N-(2-azidoacetyl)glycine DCHA salt undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
N-(2-azidoacetyl)glycine DCHA salt has several applications in scientific research:
Chemistry: Used in the synthesis of modified amino acids and peptides.
Biology: Employed in labeling and tracking studies due to its azido group, which can participate in click chemistry reactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-azidoacetyl)glycine DCHA salt involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. This reactivity makes it useful for labeling and tracking molecules in biological systems . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being labeled or modified .
類似化合物との比較
- N-(2-azidoacetyl)alanine DCHA salt
- N-(2-azidoacetyl)valine DCHA salt
- N-(2-azidoacetyl)leucine DCHA salt
Comparison: N-(2-azidoacetyl)glycine DCHA salt is unique due to its simple structure and the presence of the azido group, which imparts high reactivity. Compared to other azidoacetyl amino acids, it is more versatile in click chemistry applications due to the smaller size and lower steric hindrance of the glycine residue . This makes it particularly useful in applications where minimal interference with the biological system is desired .
特性
分子式 |
C16H29N5O3 |
|---|---|
分子量 |
339.43 g/mol |
IUPAC名 |
2-[(2-azidoacetyl)amino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-8-7-1-3(9)6-2-4(10)11/h11-13H,1-10H2;1-2H2,(H,6,9)(H,10,11) |
InChIキー |
URKIOVJESPPVFO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2CCCCC2.C(C(=O)O)NC(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


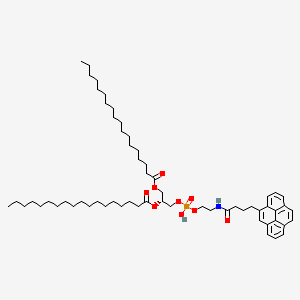

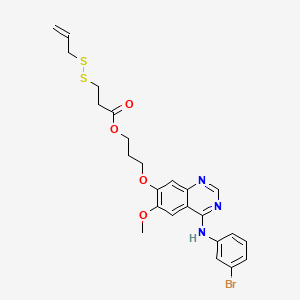
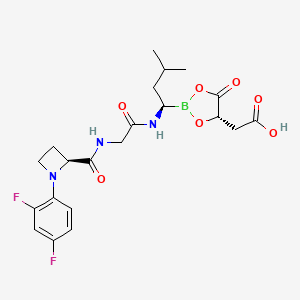
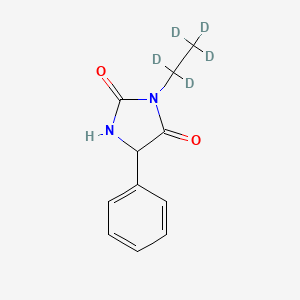

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

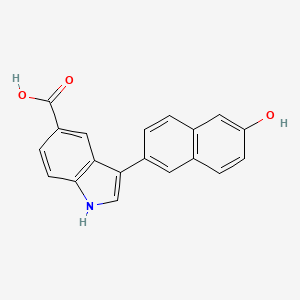
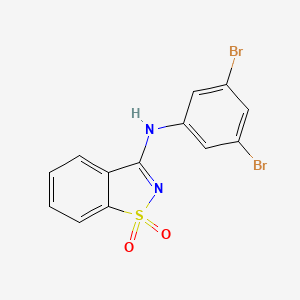
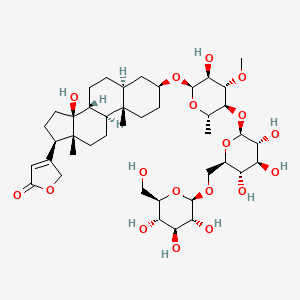


![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)
